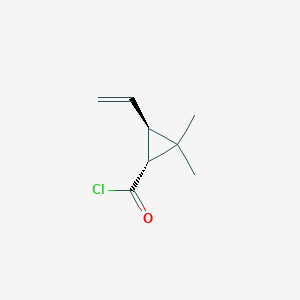
(1R,3R)-3-Ethenyl-2,2-dimethylcyclopropane-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3R)-3-Ethenyl-2,2-dimethylcyclopropane-1-carbonyl chloride is a cyclopropane derivative with a unique structure characterized by a three-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-3-Ethenyl-2,2-dimethylcyclopropane-1-carbonyl chloride typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,2-dimethylcyclopropanecarboxylic acid with thionyl chloride, which converts the carboxylic acid group to a carbonyl chloride group. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is crucial to ensure its suitability for further applications.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,3R)-3-Ethenyl-2,2-dimethylcyclopropane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Addition Reactions: The ethenyl group can participate in addition reactions with electrophiles, such as halogens and hydrogen halides, resulting in the formation of halogenated derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Electrophiles: Halogens and hydrogen halides are typical electrophiles for addition reactions.
Solvents: Anhydrous solvents such as dichloromethane and tetrahydrofuran are often used to maintain the reactivity of the carbonyl chloride group.
Major Products
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Halogenated Derivatives: Formed by the addition of halogens or hydrogen halides to the ethenyl group.
Wissenschaftliche Forschungsanwendungen
(1R,3R)-3-Ethenyl-2,2-dimethylcyclopropane-1-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: Potential precursor for the development of new drugs due to its reactive functional groups.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of (1R,3R)-3-Ethenyl-2,2-dimethylcyclopropane-1-carbonyl chloride involves its reactive carbonyl chloride group, which can form covalent bonds with nucleophiles. This reactivity is exploited in various chemical transformations, making it a valuable intermediate in organic synthesis. The ethenyl group also provides a site for further functionalization through addition reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,3R)-3-Ethenyl-2,2-dimethylcyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
(1R,3R)-3-Ethenyl-2,2-dimethylcyclopropane-1-methyl ester: Similar structure but with a methyl ester group instead of a carbonyl chloride group.
Uniqueness
The presence of the carbonyl chloride group in (1R,3R)-3-Ethenyl-2,2-dimethylcyclopropane-1-carbonyl chloride makes it more reactive compared to its carboxylic acid and ester counterparts. This increased reactivity allows for a broader range of chemical transformations, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
84368-72-9 |
|---|---|
Molekularformel |
C8H11ClO |
Molekulargewicht |
158.62 g/mol |
IUPAC-Name |
(1R,3R)-3-ethenyl-2,2-dimethylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C8H11ClO/c1-4-5-6(7(9)10)8(5,2)3/h4-6H,1H2,2-3H3/t5-,6+/m1/s1 |
InChI-Schlüssel |
WGVAPMJQFRHGPP-RITPCOANSA-N |
Isomerische SMILES |
CC1([C@@H]([C@H]1C(=O)Cl)C=C)C |
Kanonische SMILES |
CC1(C(C1C(=O)Cl)C=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


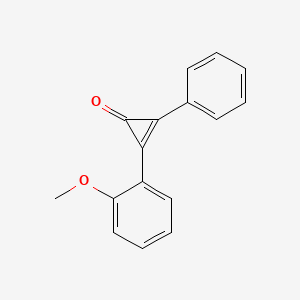
![2-amino-8-(4-amino-1-oxido-2H-quinolin-1-ium-1-yl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14417335.png)

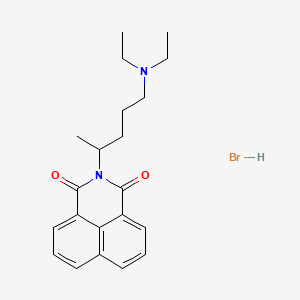
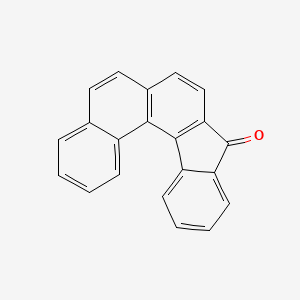

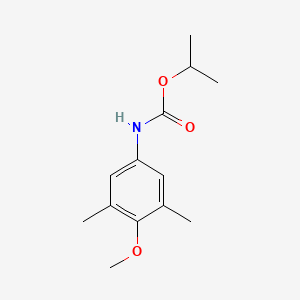
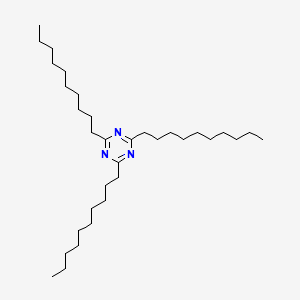
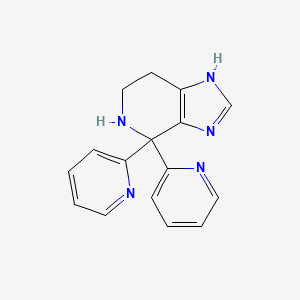
![2-{[4-(Diphenylamino)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14417395.png)
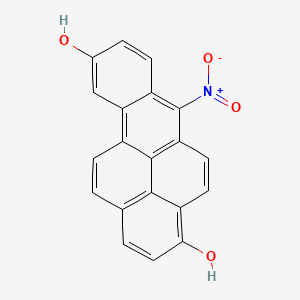
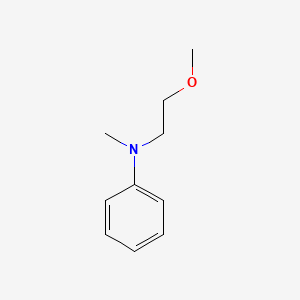

![Triphenyl[1-(trimethylsilyl)propylidene]-lambda~5~-phosphane](/img/structure/B14417420.png)
